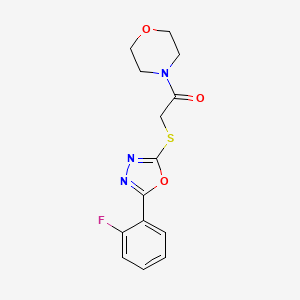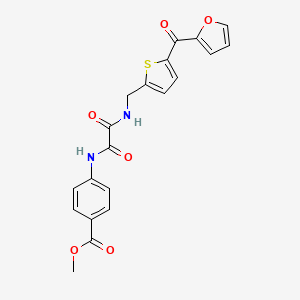![molecular formula C20H20N2O5S2 B2504334 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 1421525-22-5](/img/structure/B2504334.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one and its derivatives have been synthesized and biologically evaluated for various applications. Alborz et al. (2018) synthesized novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, which were evaluated for their antimicrobial activities against a large panel of bacterial strains, showing moderate activities. The addition of methoxyphenyl or ethoxyphenyl group on the β-lactam ring led to compounds with increased potency against malaria. The synthesized compounds also demonstrated hemolytic activity and mammalian cell toxicity, indicating potential medicinal applications (Alborz et al., 2018).
Antibacterial and Antifungal Properties
Several studies have highlighted the antimicrobial properties of this compound derivatives. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for their antibacterial and antifungal activities, demonstrating effectiveness in inhibiting microbial growth. Similarly, Singh et al. (2006) synthesized thiazolylazetidinylbenzothiazoles as potential insecticidal, antifungal, and antibacterial agents, with some compounds exhibiting prominent insecticidal activity (Shah et al., 2014); (Singh et al., 2006).
Synthesis of Structurally Diverse Compounds
The molecule serves as a precursor or a key intermediate for the synthesis of structurally diverse compounds with potential biological and pharmacological applications. Mori et al. (2021) synthesized a series of thiazole derivatives with potential antibacterial activity. Their research involved molecular docking studies to gauge the plausible mechanism of action of these molecules, highlighting their value in treating microbial diseases, especially against bacterial and fungal infections (Mori et al., 2021).
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)11-10-19(23)22-12-15(13-22)27-20-21-17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFCXMWZSEEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
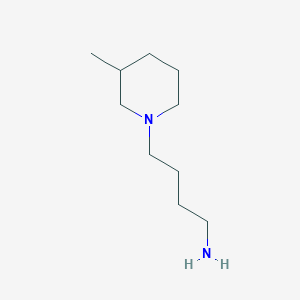
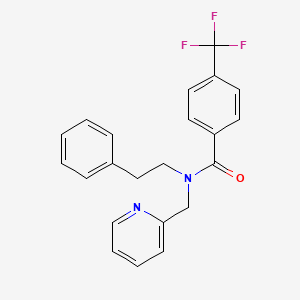
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)
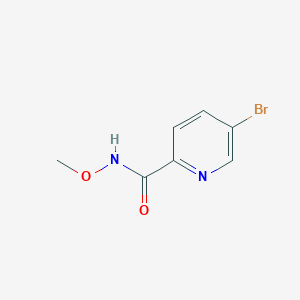
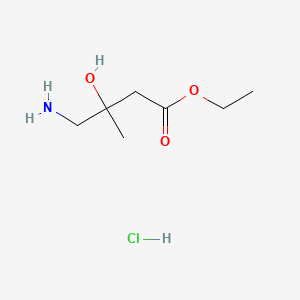
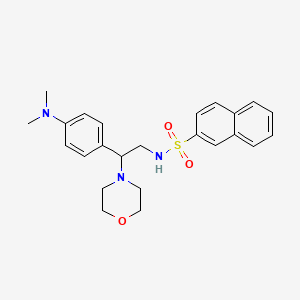
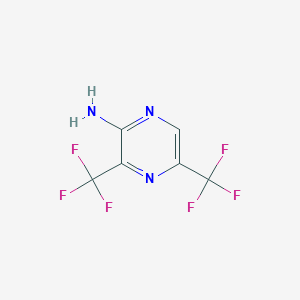
![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

